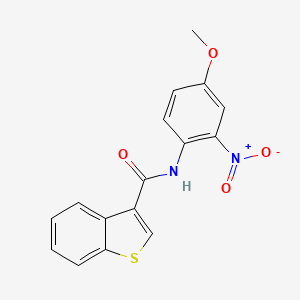![molecular formula C17H22Cl2N2O B4182818 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4182818.png)
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine
描述
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine, also known as MK-212, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.
作用机制
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine acts as a partial agonist at 5-HT2C receptors, meaning that it activates these receptors to a lesser extent than the endogenous ligand serotonin. It has been shown to increase the firing rate of neurons in the hypothalamus and other brain regions, leading to changes in appetite, mood, and sleep. 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine also has affinity for other serotonin receptor subtypes, although its effects on these receptors are less well understood.
Biochemical and Physiological Effects
In addition to its effects on the central nervous system, 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has been shown to have peripheral effects on various organ systems. It has been shown to increase heart rate and blood pressure, as well as stimulate the release of hormones such as cortisol and prolactin. 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has also been shown to have anti-inflammatory effects, although the mechanism underlying this effect is not well understood.
实验室实验的优点和局限性
One advantage of using 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine in lab experiments is its selectivity for 5-HT2C receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one limitation is its partial agonist activity, which may complicate interpretation of results. Additionally, the effects of 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine on other serotonin receptor subtypes may confound results in certain experimental paradigms.
未来方向
There are several potential future directions for research on 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine as a therapeutic agent for psychiatric disorders such as depression and anxiety, although further research is needed to fully understand its mechanism of action and potential side effects.
科学研究应用
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively activate serotonin 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine has also been used to investigate the role of 5-HT2C receptors in the pathophysiology of psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c1-16(13-17(16,18)19)15(22)21-11-9-20(10-12-21)8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRUJNOKXCJHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4182744.png)

![methyl [6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4182755.png)

![1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4182781.png)

![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4182791.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4182799.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182821.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B4182823.png)
![2-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182828.png)
![ethyl (2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4182833.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4182840.png)